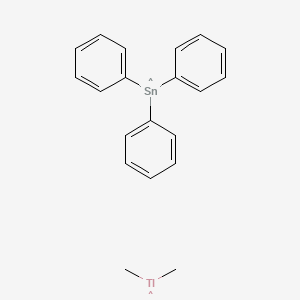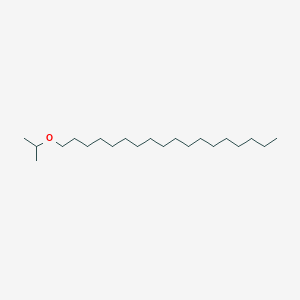
Isopropyl octadecyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl octadecyl ether: is an organic compound with the molecular formula C21H44O . It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method is limited to symmetrical ethers and involves the reaction of alcohols in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of isopropyl octadecyl ether typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure optimal conditions for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for the cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for ether cleavage.
Strong Bases: Such as sodium hydride, used in the Williamson ether synthesis.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.
Applications De Recherche Scientifique
Chemistry: Isopropyl octadecyl ether is used as a solvent in organic synthesis due to its non-polar nature. It is also used in the preparation of other organic compounds through various chemical reactions .
Biology and Medicine: In biological research, this compound is used as a hydrophobic agent in the formulation of various biochemical assays. It is also used in the preparation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used as a lubricant and in the formulation of various cosmetic products due to its emollient properties .
Mécanisme D'action
The mechanism of action of isopropyl octadecyl ether primarily involves its hydrophobic interactions. In biochemical assays, it interacts with hydrophobic regions of proteins and other biomolecules, aiding in their solubilization and stabilization. In drug delivery systems, it helps in the encapsulation of hydrophobic drugs, enhancing their bioavailability .
Comparaison Avec Des Composés Similaires
Diethyl Ether: A common ether with two ethyl groups.
Dimethyl Ether: An ether with two methyl groups.
Octyl Ether: An ether with an octyl group.
Comparison:
Hydrophobicity: Isopropyl octadecyl ether is more hydrophobic compared to diethyl ether and dimethyl ether due to its long alkyl chain.
Boiling Point: It has a higher boiling point compared to other simple ethers due to its larger molecular size.
Propriétés
Numéro CAS |
65018-62-4 |
|---|---|
Formule moléculaire |
C21H44O |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
1-propan-2-yloxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21H,4-20H2,1-3H3 |
Clé InChI |
DCZWEVHGJXFVJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



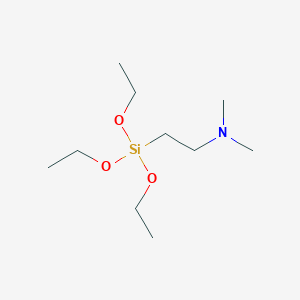
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

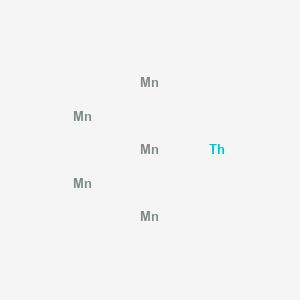

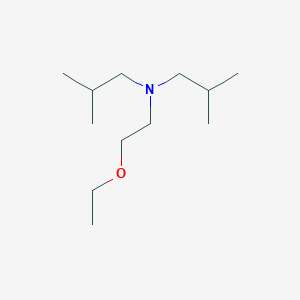
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

